(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione
Description
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Properties
IUPAC Name |
(2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO3/c1-3-21-6-9(7(2)19)12(20)11-10(14)4-8(5-18-11)13(15,16)17/h4-6H,3H2,1-2H3/b9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUPHEZYQFXGSR-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione, identified by its CAS number 900014-69-9, is a derivative of pyridine and has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11ClF3NO3
- Molecular Weight : 321.68 g/mol
- Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine can possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity against bacteria and fungi .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cells. The ethoxymethylidene group is believed to play a role in modulating cellular pathways associated with cancer progression .
The mechanisms by which this compound exerts its effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Induction of Oxidative Stress : It may generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Modulation of Gene Expression : There is evidence suggesting that this compound can alter the expression of genes related to cell cycle regulation and apoptosis.
Antimicrobial Activity Case Study
A study conducted on various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties .
Anticancer Activity Case Study
In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClF3NO3 |
| Molecular Weight | 321.68 g/mol |
| Antimicrobial MIC | 32 µg/mL |
| Anticancer IC50 | 15 µM |
Scientific Research Applications
The compound (2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione , identified by CAS number 900014-69-9, is a member of the pyridine derivatives family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science.
Medicinal Chemistry
The unique structure of this compound suggests potential therapeutic applications:
- Antimicrobial Activity : Compounds containing pyridine rings have been extensively studied for their antimicrobial properties. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains.
- Anti-cancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation. The butane-1,3-dione component may contribute to the compound's ability to induce apoptosis in cancer cells through various pathways.
Agrochemicals
Pyridine derivatives are often used in the development of agrochemicals due to their effectiveness as herbicides and pesticides:
- Herbicide Development : The compound's ability to inhibit specific enzymes involved in plant growth could be explored for developing new herbicides that target resistant weed species.
- Insecticides : The structural features may also provide avenues for designing insecticides that disrupt metabolic processes in pests while minimizing harm to non-target species.
Material Science
The compound's chemical properties lend themselves to applications in material science:
- Polymer Synthesis : The reactivity of the ethoxymethylidene group can be utilized in polymerization processes, potentially leading to new materials with desirable mechanical properties.
- Dyes and Pigments : The chromophoric nature of certain pyridine derivatives allows for their use in dye production, which can be applied in textiles and coatings.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Herbicidal Activity
Research focused on the herbicidal properties of a series of pyridine-based compounds demonstrated that modifications to the trifluoromethyl group significantly affected herbicidal efficacy. The study highlighted this compound as a promising candidate for further development in agricultural applications.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is dominated by interactions at the ethoxymethylidene group and the pyridine ring :
Nucleophilic Addition
The ethoxymethylidene group acts as an enolate equivalent, undergoing nucleophilic attack under basic or acidic conditions:
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Example : Reaction with aldehydes/ketones to form β-diketo enol ethers.
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Role of substituents : The trifluoromethyl group on the pyridine ring enhances electron-withdrawing effects, stabilizing intermediates.
Hydrolysis
Hydrolysis of the ethoxymethylidene group under acidic or basic conditions generates the parent 1,3-diketone:
This reaction is reversible and pH-dependent, with the diketone serving as a precursor for further condensation reactions .
Pyridine Ring Reactivity
The chloro and trifluoromethyl substituents on the pyridine ring influence:
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Electrophilic substitution : Directing incoming groups to specific positions (e.g., para to chloro substituent).
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Coordination chemistry : Potential for metal complexation via nitrogen lone pairs, though hindered by steric effects from bulky substituents.
Analytical Techniques
Reactions involving this compound are typically monitored using:
Challenges and Limitations
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Stability : The ethoxymethylidene group is susceptible to hydrolysis under aqueous conditions.
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Selectivity : Steric hindrance from bulky substituents (e.g., trifluoromethyl) may limit reactivity at certain positions.
Comparison of Reaction Conditions
This compound’s unique structural features and reactivity profile make it a valuable tool in modern organic synthesis, particularly for accessing complex heterocycles and bioactive molecules. Further studies on its applications in material science and catalysis are warranted.
Q & A
Q. What are the recommended synthetic routes for (2Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(ethoxymethylidene)butane-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. Key parameters to optimize include:
- Temperature : 0–25°C to minimize side reactions.
- Molar Ratios : A 1.2:1 molar ratio of amine to acid derivative improves yield .
- Solvent Purity : Anhydrous DMF ensures efficient coupling.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Reduces degradation |
| Reagent Ratio | 1.2:1 | Maximizes coupling |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm Z-configuration via NOESY (nuclear Overhauser effect spectroscopy) for spatial proximity of substituents.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., as demonstrated for analogous compounds in ) .
- LC-MS : Detect impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients.
Q. What are the key reactivity patterns of this compound under oxidative, reductive, or nucleophilic conditions?
Methodological Answer:
- Oxidation : The α,β-unsaturated ketone moiety is susceptible to epoxidation or cleavage with mCPBA (meta-chloroperbenzoic acid).
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the enone system to a saturated diketone.
- Nucleophilic Attack : The trifluoromethylpyridine ring undergoes substitution at the 3-chloro position with amines or thiols .
Advanced Research Questions
Q. How can researchers address contradictions in experimental data, such as inconsistent bioactivity or stability results?
Methodological Answer:
- Control Experiments : Replicate studies under inert atmospheres (e.g., N₂ glovebox) to rule out oxidative degradation .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets caused by sample degradation or matrix effects .
- Cross-Validation : Compare results across orthogonal techniques (e.g., HPLC vs. UV-Vis spectroscopy) .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or MOE to predict binding modes to enzymes like cytochrome P450.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using Hammett parameters .
Q. How can regioselectivity challenges in modifying the pyridine ring be resolved?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 5-position.
- Spectroscopic Monitoring : Use in situ IR to track reaction intermediates and adjust conditions dynamically .
Q. What protocols ensure stability during long-term storage or biological assays?
Methodological Answer:
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Matrix Stabilization : Add antioxidants (e.g., BHT) to assay buffers.
- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (40°C, 75% RH) .
| Condition | Degradation Rate (%/day) | Major Degradant |
|---|---|---|
| 25°C, light-exposed | 5.2 ± 0.3 | Oxidized enone |
| –20°C, dark | 0.1 ± 0.02 | None detected |
Q. How can mechanistic studies elucidate the compound’s role in catalytic or metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water to track keto-enol tautomerization via LC-HRMS.
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) with fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
